Bivalirudin TFA

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H138N24O33.C2HF3O2/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53;3-2(4,5)1(6)7/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103);(H,6,7)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZYMGVTLNJMKP-GRDNZSJBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C100H139F3N24O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bivalirudin TFA mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Bivalirudin TFA

For Researchers, Scientists, and Drug Development Professionals

Bivalirudin trifluoroacetate (TFA) is a direct, reversible inhibitor of thrombin, the key enzyme in the coagulation cascade. This guide provides a detailed overview of its in vitro mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action

Bivalirudin is a synthetic 20-amino acid peptide, analogous to the naturally occurring anticoagulant hirudin found in medicinal leeches.[1][2] Its mechanism is characterized by a bivalent binding to thrombin, targeting both the catalytic active site and the anion-binding exosite 1.[1][3] This dual binding ensures a specific and potent inhibition of thrombin's activity.

Unlike indirect thrombin inhibitors such as heparin, bivalirudin does not require a cofactor like antithrombin for its anticoagulant effect.[2] It effectively inhibits both freely circulating thrombin and thrombin that is bound to fibrin clots.[2]

A unique feature of bivalirudin's mechanism is its reversibility. Thrombin can slowly cleave the bivalirudin molecule at its Arg3-Pro4 bond, leading to the dissociation of the inhibitor and the gradual recovery of thrombin function.[4] This contributes to its relatively short biological half-life of approximately 25 minutes in individuals with normal renal function.[5]

Quantitative Analysis of Bivalirudin-Thrombin Interaction

The interaction between bivalirudin and thrombin has been quantified through various in vitro assays, providing key parameters to understand its inhibitory potency.

| Parameter | Value | Description | Source(s) |

| Inhibition Constant (Ki) | 2.3 nM - 175.1 ± 65.4 nM | Represents the concentration of bivalirudin required to produce half-maximum inhibition. The variation may be attributed to different experimental conditions. | [6][7] |

| Dissociation Constant (Kd) | 2 nM | A measure of the binding affinity between bivalirudin and thrombin. A lower Kd indicates a higher binding affinity. | [8] |

| IC50 (Platelet Aggregation) | ~3.5 times greater than IC50 for aggregation for α-granule secretion | The concentration of bivalirudin that inhibits 50% of thrombin-induced platelet aggregation and α-granule secretion. | [6] |

Signaling Pathways and Effects on Coagulation

Bivalirudin's primary effect is the direct inhibition of thrombin, which disrupts the final common pathway of the coagulation cascade. This prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.

Furthermore, bivalirudin inhibits thrombin-mediated platelet activation. Thrombin activates platelets through the cleavage of protease-activated receptors (PARs), specifically PAR1 and PAR4. By binding to thrombin, bivalirudin prevents this interaction, thereby reducing platelet aggregation and degranulation.[9]

Experimental Protocols

Chromogenic Assay for Bivalirudin Activity

This assay quantifies the inhibitory effect of bivalirudin on thrombin activity by measuring the cleavage of a chromogenic substrate.

Principle: Bivalirudin in a plasma sample inhibits a known amount of added thrombin. The residual thrombin activity is inversely proportional to the bivalirudin concentration and is measured by the rate of cleavage of a chromogenic substrate, which releases a colored product (p-nitroaniline), typically measured at 405 nm.

Methodology:

-

Sample Preparation: Prepare a series of bivalirudin standards of known concentrations in pooled normal plasma. Test samples (platelet-poor plasma) are diluted, typically 1:2 with physiological saline.[4]

-

Reagent Preparation: Reconstitute thrombin reagent to a specified concentration (e.g., 3 NIH/ml) and the chromogenic thrombin substrate (e.g., 1.5 mg/ml).[4]

-

Assay Procedure (automated analyzer):

-

Data Analysis: The rate of color development is measured kinetically. A standard curve is generated by plotting the rate of change in absorbance against the known bivalirudin concentrations. The concentration of bivalirudin in the test samples is then interpolated from this standard curve.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of bivalirudin to inhibit thrombin-induced platelet aggregation.

Principle: Platelet-rich plasma (PRP) is turbid. When a platelet agonist like thrombin is added, platelets aggregate, causing the turbidity to decrease and light transmission to increase. The extent of aggregation is measured as the change in light transmission.

Methodology:

-

Sample Preparation: Obtain platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by differential centrifugation.[10][11]

-

Instrument Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

-

Assay Procedure:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[10]

-

Add a specific concentration of bivalirudin or vehicle control to the PRP and incubate for a short period.

-

Initiate aggregation by adding a submaximal concentration of a platelet agonist (e.g., thrombin).

-

-

Data Analysis: Record the change in light transmission over time. The inhibitory effect of bivalirudin is determined by comparing the maximal aggregation in the presence of bivalirudin to that of the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of bivalirudin to thrombin.

Principle: One molecule (ligand, e.g., thrombin) is immobilized on a sensor chip. A solution containing the other molecule (analyte, e.g., bivalirudin) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.

Methodology:

-

Ligand Immobilization: Thrombin is immobilized on a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.[12][13]

-

Analyte Injection: A series of concentrations of bivalirudin in a suitable running buffer are injected over the immobilized thrombin surface.

-

Data Acquisition: The association of bivalirudin to thrombin is monitored during the injection, and the dissociation is monitored during the subsequent flow of running buffer.

-

Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]

References

- 1. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Evaluation of Pharmacodynamics and Pharmacokinetics of Anti-thrombin DNA Aptamer RA-36 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 14. criver.com [criver.com]

The Binding Affinity of Bivalirudin TFA to Thrombin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Bivalirudin trifluoroacetate (TFA) to its target enzyme, thrombin. Bivalirudin is a direct, bivalent thrombin inhibitor used as an anticoagulant. Its efficacy is intrinsically linked to its high affinity and specific binding to thrombin, a key enzyme in the coagulation cascade. This document summarizes the quantitative binding data, details the experimental methodologies used for its determination, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of bivalirudin to thrombin has been determined by several research groups using various methodologies. The following table summarizes the key quantitative data:

| Parameter | Value | Method | Reference |

| Ki | 2.7 ± 0.1 nM | Slow Tight-Binding Inhibition Assay | Dogma et al., 2012 |

| Ki | 2.3 nM | Steady-State Inhibition of Thrombin-Catalyzed Substrate Hydrolysis | Tsiang et al., 1995 |

| KD | 1.9 ± 0.1 nM | Steady-State Inhibition of Thrombin-Catalyzed Substrate Hydrolysis | Olson et al., 1994 |

These values consistently demonstrate a strong interaction between bivalirudin and thrombin, underpinning its potent anticoagulant effect.

Experimental Protocols

The determination of the binding affinity of bivalirudin to thrombin involves precise and sensitive biochemical and biophysical techniques. Below are detailed, generalized methodologies for the key experiments cited.

Slow Tight-Binding Inhibition Assay

This method is used to determine the inhibition constant (Ki) for inhibitors that bind with high affinity and/or have a slow onset of inhibition.

Principle: The progress of the enzymatic reaction is monitored over time in the presence of various concentrations of the inhibitor. For slow, tight-binding inhibitors, the reaction progress curves are biphasic, with an initial burst of activity followed by a slower, steady-state rate as the enzyme-inhibitor complex equilibrates.

Generalized Protocol:

-

Reagents and Buffers:

-

Human α-thrombin (purified)

-

Bivalirudin TFA (stock solution prepared in assay buffer)

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer: Typically a physiological buffer such as 50 mM Tris-HCl, 100 mM NaCl, pH 7.4, containing 0.1% (w/v) polyethylene glycol 8000 to prevent non-specific binding.

-

-

Instrumentation:

-

A temperature-controlled spectrophotometer or microplate reader capable of kinetic measurements at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release).

-

-

Procedure:

-

Equilibrate all reagents to the assay temperature (e.g., 25°C or 37°C).

-

In a microplate well or cuvette, mix thrombin (at a final concentration significantly lower than the expected Ki, e.g., 1-5 pM) with varying concentrations of bivalirudin.

-

Initiate the reaction by adding the chromogenic substrate at a concentration below its Km value.

-

Immediately begin monitoring the absorbance change over time for a period sufficient to observe both the initial and steady-state phases of the reaction.

-

Record the data as absorbance versus time.

-

-

Data Analysis:

-

The progress curves are fitted to an equation that describes slow, tight-binding inhibition to determine the apparent second-order rate constant for inhibitor binding (kon) and the dissociation rate constant (koff).

-

The inhibition constant (Ki) is calculated as the ratio of koff to kon (Ki = koff / kon).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

Principle: One molecule (the ligand, e.g., thrombin) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., bivalirudin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Generalized Protocol:

-

Reagents and Buffers:

-

Human α-thrombin (for immobilization)

-

This compound (in a range of concentrations)

-

Immobilization Buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running Buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

-

Regeneration Solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.0)

-

-

Instrumentation:

-

An SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5 chip for amine coupling).

-

-

Procedure:

-

Ligand Immobilization: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Inject thrombin in the immobilization buffer to allow for covalent coupling to the surface via its primary amines. Deactivate any remaining active esters with ethanolamine.

-

Analyte Binding: Inject a series of concentrations of bivalirudin in running buffer over the immobilized thrombin surface at a constant flow rate.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the bivalirudin-thrombin complex.

-

Regeneration: Inject the regeneration solution to remove any remaining bound bivalirudin, preparing the surface for the next cycle.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd / ka).

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event.

Principle: A solution of the ligand (bivalirudin) is titrated into a solution of the macromolecule (thrombin) in a sample cell. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Generalized Protocol:

-

Reagents and Buffers:

-

Human α-thrombin (in the sample cell)

-

This compound (in the syringe)

-

Dialysis Buffer: Both thrombin and bivalirudin must be in the exact same buffer to minimize heats of dilution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

-

-

Instrumentation:

-

An isothermal titration calorimeter.

-

-

Procedure:

-

Thoroughly dialyze both thrombin and bivalirudin against the same buffer to ensure a perfect buffer match.

-

Degas both solutions to prevent bubble formation during the experiment.

-

Load the thrombin solution into the sample cell and the bivalirudin solution into the injection syringe.

-

Perform a series of small, sequential injections of bivalirudin into the thrombin solution while monitoring the heat change.

-

-

Data Analysis:

-

The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

-

The resulting titration curve (kcal/mol of injectant vs. molar ratio) is fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).

-

The entropy of binding (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(KA), where KA = 1/KD.

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of Bivalirudin

Bivalirudin is a direct thrombin inhibitor that binds to two distinct sites on the thrombin molecule: the catalytic active site and the anion-binding exosite 1 (also known as the fibrinogen recognition site). This bivalent binding is crucial for its high affinity and specificity. By blocking these sites, bivalirudin prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting the final step of the coagulation cascade. It also inhibits thrombin-mediated activation of platelets and other coagulation factors. The binding is reversible, and bivalirudin is slowly cleaved by thrombin, which contributes to its relatively short half-life.

An In-depth Technical Guide to the Synthesis and Purification of Bivalirudin TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Bivalirudin Trifluoroacetate (TFA), a direct thrombin inhibitor used as an anticoagulant. The document details the prevalent solid-phase peptide synthesis (SPPS) protocols, cleavage from the resin, and subsequent purification to achieve a high-purity active pharmaceutical ingredient (API).

Introduction to Bivalirudin

Bivalirudin is a 20-amino acid synthetic peptide that functions as a potent and specific inhibitor of thrombin.[1][2][3] Its mechanism of action involves binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin, which is a critical enzyme in the coagulation cascade.[2][4] This direct inhibition prevents the conversion of fibrinogen to fibrin, thereby impeding thrombus formation. Unlike indirect thrombin inhibitors like heparin, bivalirudin does not require a cofactor such as antithrombin and does not activate platelets.[2][3] The final product is typically a lyophilized powder for injection, formulated as a trifluoroacetate salt.[5][6]

Synthesis of Bivalirudin via Solid-Phase Peptide Synthesis (SPPS)

The standard method for producing Bivalirudin is the step-wise Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[7][8] This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Fmoc-SPPS of Bivalirudin

Materials and Reagents:

-

Resin: Fmoc-Leu-Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used.[7][8]

-

Fmoc-protected amino acids: All amino acids in the Bivalirudin sequence with appropriate side-chain protecting groups (e.g., Arg(Pbf), Asp(OtBu), Glu(OtBu), Tyr(tBu), Asn(Trt)).[8]

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is crucial. Dichloromethane (DCM) is also used for washing steps.[2]

-

Coupling (Activation) Reagents: A combination of a coupling agent like HBTU, HATU, or TBTU and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Collidine.[2]

-

Washing Solvents: DMF, DCM, and Isopropanol (IPA).

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least one hour in a reaction vessel to ensure optimal reaction conditions.[2]

-

Fmoc Deprotection (First Amino Acid): The Fmoc group on the pre-loaded resin is removed by treating it with 20% piperidine in DMF for 10-30 minutes.[1][9] This exposes the free amine group for the first coupling reaction. The resin is then thoroughly washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: The next Fmoc-protected amino acid (3-5 molar equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with an equivalent amount of a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). This mixture is typically stirred for several minutes.

-

Coupling: The activated amino acid solution is added to the resin. The coupling reaction proceeds for 1-4 hours at room temperature.[10] The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test, which detects free primary amines.[1] A negative test (beads remain colorless) indicates a complete reaction.

-

Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, coupling, and washing steps (Steps 2, 4, and 5) are repeated for each subsequent amino acid in the Bivalirudin sequence.

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed using the standard deprotection procedure.

-

Resin Washing and Drying: The fully assembled peptide-resin is washed with DMF, followed by DCM and/or IPA, and then dried under vacuum.

Cleavage and Deprotection

Once the peptide synthesis is complete, the Bivalirudin peptide is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA).

Experimental Protocol: Cleavage from Resin

Materials and Reagents:

-

Cleavage Cocktail: A freshly prepared mixture of TFA with scavengers. A common formulation is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[1][8] TIS acts as a scavenger to trap reactive cationic species generated during deprotection, preventing side reactions with sensitive amino acids like Tryptophan and Methionine.

-

Precipitation Solvent: Cold diethyl ether.[11]

-

Washing Solvent: Cold diethyl ether.

Procedure:

-

Resin Preparation: The dried Bivalirudin-resin is placed in a reaction vessel.

-

Cleavage Reaction: The cleavage cocktail is added to the resin (approximately 10 mL per gram of resin). The slurry is gently agitated at room temperature for 2-3 hours.[1][8]

-

Peptide Filtration: The resin is filtered off, and the filtrate, containing the dissolved crude peptide, is collected. The resin is washed with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Peptide Precipitation: The combined TFA filtrate is added dropwise to a large volume (10-fold excess) of cold diethyl ether with stirring. The crude Bivalirudin TFA precipitates as a white solid.

-

Isolation and Washing: The precipitate is isolated by centrifugation or filtration. The peptide pellet is then washed multiple times with cold diethyl ether to remove residual scavengers and other small molecule impurities.

-

Drying: The crude peptide is dried under vacuum to yield a white to off-white powder.

Purification of this compound

The crude Bivalirudin contains impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides. Therefore, a robust purification step is essential to achieve the high purity required for a pharmaceutical ingredient (>98.5%).[12][13] The standard method for this is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Preparative RP-HPLC

Materials and Equipment:

-

Preparative HPLC System: Equipped with a gradient pump, UV detector, and fraction collector.

-

Column: A preparative scale reverse-phase C18 column.

-

Mobile Phase A: Purified water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.

-

Crude Peptide Solution: Crude this compound dissolved in a minimal amount of Mobile Phase A or a weak aqueous acid solution.

Procedure:

-

Sample Preparation: The dried crude peptide is dissolved in Mobile Phase A. The solution is filtered through a 0.45 µm filter to remove any particulates.

-

Column Equilibration: The preparative C18 column is equilibrated with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Injection and Elution: The filtered sample is loaded onto the column. The peptide is eluted using a linear gradient of increasing acetonitrile concentration. A typical gradient might run from 5% to 60% Mobile Phase B over 30-60 minutes.[3] The flow rate is dependent on the column dimensions.

-

Fraction Collection: The column eluate is monitored by a UV detector (typically at 215 nm or 280 nm). Fractions are collected based on the elution profile of the main peak corresponding to pure Bivalirudin.

-

Purity Analysis: The collected fractions are analyzed for purity using analytical RP-HPLC.

-

Pooling and Lyophilization: Fractions meeting the required purity specification (e.g., >99%) are pooled together. The acetonitrile is often removed by rotary evaporation before the pooled solution is freeze-dried (lyophilized). Lyophilization is typically performed at temperatures between -50°C to -70°C for 18-48 hours to yield the final, highly pure this compound as a fluffy, white powder.[4][14]

Data Presentation: Synthesis and Purification Metrics

The following tables summarize typical quantitative data for the synthesis and purification of this compound.

Table 1: SPPS and Cleavage Data

| Parameter | Typical Value | Reference/Notes |

| Resin Type | Fmoc-Leu-Wang or 2-CTC | [7][8] |

| Molar Excess of Amino Acids | 2-5 equivalents | [4] |

| Coupling Efficiency | >99% per step | Monitored by Kaiser Test |

| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | [8] |

| Cleavage Time | 2-3 hours | [1] |

| Crude Peptide Yield | 81-88% | [4] |

Table 2: Purification and Final Product Data

| Parameter | Typical Value | Reference/Notes |

| Purification Method | Preparative RP-HPLC | [8] |

| Column Stationary Phase | C18 Silica | [15] |

| Mobile Phase System | Acetonitrile / Water / 0.1% TFA | [15] |

| Final Purity (by HPLC) | >99.0% | [8][12] |

| Lyophilization Temperature | -50°C to -70°C | [4] |

| Lyophilization Duration | 18-48 hours | [4] |

| Final Form | White lyophilized powder | [6] |

Bivalirudin's Mechanism of Action

Bivalirudin exerts its anticoagulant effect by directly inhibiting thrombin, a key protease in the blood coagulation cascade.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. HPLC Analysis of Bivalirudin on Promix MP colum | SIELC Technologies [sielc.com]

- 4. CN112424216A - Synthetic method of bivalirudin - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]

- 7. US20070093423A1 - Process for production of Bivalirudin - Google Patents [patents.google.com]

- 8. WO2013042129A1 - Improved process for preparation of bivalirudin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. US20100273982A1 - Process for production of bivalirudin - Google Patents [patents.google.com]

- 13. US20130196919A1 - Process for production of bivalirudin - Google Patents [patents.google.com]

- 14. banglajol.info [banglajol.info]

- 15. researchgate.net [researchgate.net]

Chemical structure and properties of Bivalirudin TFA

An In-depth Technical Guide to Bivalirudin TFA: Chemical Structure and Properties

Abstract

Bivalirudin, a synthetic 20-amino acid polypeptide, is a potent and specific direct thrombin inhibitor (DTI). As a hirudin analog, it functions as an anticoagulant by reversibly binding to both the catalytic site and the anion-binding exosite of thrombin, thereby inhibiting both circulating and clot-bound thrombin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to Bivalirudin Trifluoroacetate (TFA). The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.

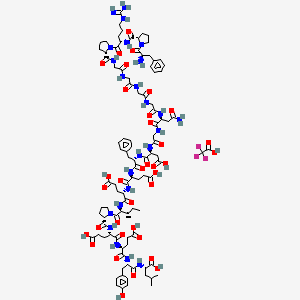

Chemical Structure and Physicochemical Properties

Bivalirudin is a synthetic congener of hirudin, a naturally occurring peptide found in the saliva of the medicinal leech.[1] The structure of Bivalirudin consists of a 20-amino acid peptide sequence.[1] The N-terminal D-Phenylalanine is a notable feature, differing from the natural L-amino acid configuration.[1] It is often supplied as a trifluoroacetate (TFA) salt for research and pharmaceutical use.[2][3]

Amino Acid Sequence: D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu[1]

Data Presentation: Physicochemical Properties

The key physicochemical properties of Bivalirudin and its common TFA salt form are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C98H138N24O33 (Free Base) | [1] |

| C100H139F3N24O35 (TFA Salt) | [4] | |

| Molecular Weight | 2180.3 g/mol (Free Base) | [1][5] |

| 2295.3 g/mol (TFA Salt) | [3][4] | |

| CAS Number | 128270-60-0 (Free Base) | [1][5] |

| 1191386-55-6 (TFA Salt) | [2][3] | |

| Appearance | White to off-white powder | [5] |

| Solubility | Water: 100 mg/mL | [3] |

| DMSO: ≥ 31 mg/mL | [3] | |

| Purity (Typical) | ≥97% (HPLC) | [5] |

Mechanism of Action

Bivalirudin exerts its anticoagulant effect through the direct, reversible inhibition of thrombin.[5][6] Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.[1][6] Bivalirudin binds specifically to two sites on the thrombin molecule: the catalytic active site and the anion-binding exosite I.[7][8] This dual binding inhibits thrombin's enzymatic activity, preventing it from acting on its substrates.[1]

The inhibition is reversible because thrombin can slowly cleave the Arg3-Pro4 bond within the bivalirudin peptide, leading to the recovery of thrombin's function.[1] This property contributes to its relatively short half-life and predictable anticoagulant response.[1][7] Unlike indirect thrombin inhibitors like heparin, bivalirudin's activity is independent of cofactors such as antithrombin and it does not activate platelets.[1][8]

Caption: Bivalirudin's mechanism of action, showing direct inhibition of thrombin.

Pharmacokinetic and Pharmacodynamic Properties

Bivalirudin exhibits a predictable pharmacokinetic profile with linear dose-dependent effects.[6][8] It has a rapid onset of action and a short half-life.[1]

Data Presentation: Pharmacokinetic Parameters

| Parameter | Value | Details | Reference |

| Half-life | ~25 minutes | In patients with normal renal function. | [1][7][8] |

| 34 minutes | Moderate renal impairment. | [8] | |

| 57 minutes | Severe renal impairment. | [8] | |

| 3.5 hours | Dialysis-dependent patients. | [8] | |

| Clearance | Proteolytic cleavage & Renal mechanisms (20%) | Cleared from plasma by two main routes. | [6] |

| Distribution | Does not bind to plasma proteins (other than thrombin) or red blood cells. | Contributes to a predictable response. | [1][8] |

| Steady State Conc. | 12.3 ± 1.7 µg/mL | Following a 1 mg/kg bolus and a 2.5 mg/kg/h infusion for 4 hours. | [6] |

Pharmacodynamically, bivalirudin prolongs clotting times, including the activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT).[7]

Experimental Protocols

Synthesis and Purification

Bivalirudin is typically synthesized using a stepwise Solid-Phase Peptide Synthesis (SPPS) methodology with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Detailed Methodology: Fmoc-SPPS of Bivalirudin

-

Resin Preparation: A suitable solid support, such as Fmoc-Leu-Wang resin or 2-chlorotrityl chloride (2-CTC) resin, is selected and swelled in a solvent like dimethylformamide (DMF).[9][10]

-

Amino Acid Coupling Cycle (Iterative):

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.[9]

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation & Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the deprotected N-terminus of the peptide on the resin.

-

Washing: The resin is washed again with DMF to remove unreacted reagents. This cycle is repeated for all 20 amino acids in the sequence.

-

-

Cleavage from Resin: Once the full peptide sequence is assembled, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid "cocktail," such as 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[9]

-

Precipitation and Washing: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, then centrifuged and washed multiple times with ether to remove scavengers and byproducts.[9]

-

Purification: The crude bivalirudin peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column, using a water/acetonitrile gradient.[9][11]

-

Lyophilization: The purified fractions containing bivalirudin are pooled and lyophilized (freeze-dried) to obtain the final product as a fluffy, white powder.[9][11]

Caption: A typical workflow for the solid-phase peptide synthesis (SPPS) of Bivalirudin.

Analytical Methods and Quality Control

A variety of analytical techniques are employed to assess the purity, identity, and activity of bivalirudin.

Data Presentation: Analytical Methods

| Method | Purpose | Typical Protocol Summary | Reference |

| RP-HPLC | Purity assessment and quantification. | Analytical C18 column with a water/acetonitrile (containing 0.1% TFA) gradient. Detection at ~214-280 nm. Purity is determined by peak area percentage. | [11][12] |

| LC-MS | Identity confirmation and impurity identification. | Liquid chromatography coupled with mass spectrometry to confirm the molecular weight of the main peak and identify impurities. | [13] |

| Clotting Assays (e.g., aPTT, TT) | Functional activity measurement. | Plasma samples containing bivalirudin are mixed with reagents to initiate clotting. The time to clot formation is measured and correlated to drug concentration. | [7][13] |

| Chromogenic Assays | Functional activity measurement. | A chromogenic substrate for thrombin is used. The rate of color development is inversely proportional to the concentration of active bivalirudin. | [14] |

Detailed Methodology: RP-HPLC for Purity Analysis

-

Sample Preparation: A stock solution of bivalirudin is prepared by accurately weighing and dissolving the powder in distilled water to a concentration of 1 mg/mL.[12] Further dilutions are made to create calibration standards (e.g., 2-20 µg/mL).[12]

-

Chromatographic Conditions:

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from low %B to high %B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm or 280 nm.

-

Injection Volume: 20 µL.

-

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of bivalirudin by the total area of all peaks and multiplying by 100. A calibration curve is used for quantification.[12]

Conclusion

This compound is a well-characterized direct thrombin inhibitor with a predictable pharmacokinetic and safety profile. Its chemical synthesis via SPPS is robust, yielding a high-purity product that can be reliably analyzed and quantified using standard chromatographic and functional assays. The detailed structural information, physicochemical data, and established experimental protocols provided in this guide serve as a valuable resource for researchers and developers in the fields of pharmacology, medicinal chemistry, and pharmaceutical sciences.

References

- 1. Bivalirudin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Bivalirudin (Trifluoroacetate) | C100H139F3N24O35 | CID 78357798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bivalirudin trifluoroacetate salt 97 (HPLC) CAS 128270-60-0 [sigmaaldrich.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. apexbt.com [apexbt.com]

- 8. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CN112424216A - Synthetic method of bivalirudin - Google Patents [patents.google.com]

- 10. WO2013042129A1 - Improved process for preparation of bivalirudin - Google Patents [patents.google.com]

- 11. US20070093423A1 - Process for production of Bivalirudin - Google Patents [patents.google.com]

- 12. ijpra.com [ijpra.com]

- 13. Assays to Monitor Bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

An In-Depth Technical Guide on the Stability and Degradation Pathways of Bivalirudin TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Bivalirudin Trifluoroacetate (TFA), a direct thrombin inhibitor of critical importance in anticoagulant therapy. This document delves into the intrinsic stability of the molecule, its degradation products under various stress conditions, and the analytical methodologies employed for its stability assessment.

Introduction to Bivalirudin and its Stability Profile

Bivalirudin is a synthetic 20-amino acid peptide that acts as a specific and reversible direct thrombin inhibitor. It is widely used as an anticoagulant, particularly in patients undergoing percutaneous coronary intervention (PCI). The stability of bivalirudin is a critical quality attribute that can impact its safety and efficacy. Degradation of the peptide can lead to loss of potency and the formation of potentially immunogenic or toxic impurities.

The primary in-vivo mechanism of bivalirudin inactivation is through proteolytic cleavage.[1] However, under pharmaceutical processing and storage conditions, other chemical degradation pathways, such as hydrolysis and isomerization, can occur. Bivalirudin is known to be hygroscopic, and its degradation can be influenced by factors such as moisture, temperature, and pH.[2] Aqueous solutions of bivalirudin have been found to be most stable between an apparent pH of 3 and 4.[2]

Degradation Pathways of Bivalirudin

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. These studies involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light.

Hydrolytic Degradation (Acidic and Basic Conditions)

Peptide bonds and certain amino acid side chains in bivalirudin are susceptible to hydrolysis under acidic and basic conditions. A key degradation pathway is the deamidation of the asparagine residue at position 9 (Asn9) to form aspartic acid (Asp) or isoaspartic acid (isoAsp). This leads to the formation of the [Asp9]-bivalirudin impurity.[1][3] The formation of [Asp9]-bivalirudin is influenced by the water content of the drug substance.[2]

Isomerization

Another potential degradation pathway is the isomerization of amino acid residues. One identified impurity is D-Phe12-bivalirudin , which is a diastereomer of bivalirudin resulting from the isomerization of the L-phenylalanine at position 12 to D-phenylalanine.[3]

Other Potential Degradation Products

Forced degradation studies and analysis of process-related impurities have identified other potential degradation products of bivalirudin. A novel peptide impurity with a molecular weight of 1683.6884 Da has been identified in a bivalirudin formulation after forced degradation. Amino acid sequencing revealed this impurity to be a fragment of bivalirudin with the sequence: Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu.[4] Furthermore, a patent for an analytical method for bivalirudin impurities lists several other potential process-related impurities that could also arise from degradation.[5]

The following diagram illustrates the primary degradation pathways of bivalirudin.

Stability of Bivalirudin TFA Solutions

The stability of reconstituted and diluted bivalirudin solutions is a critical consideration in clinical practice to minimize waste and ensure patient safety. Studies have evaluated the stability of bivalirudin in intravenous solutions under various storage conditions.

Table 1: Stability of Bivalirudin in Intravenous Solutions

| Concentration | Vehicle | Storage Container | Temperature | Stability Duration | Reference |

| 1 and 5 mg/mL | Dextrose 5% in water | IV bags and syringes | Room Temperature | Up to 48 hours | [6] |

| 1 and 5 mg/mL | Dextrose 5% in water | IV bags and syringes | 2-8 °C | Less than 48 hours | [6] |

| 50 mg/mL | Sterile Water for Injection | Vial | 2-8 °C | At least 24 hours | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the stability assessment of bivalirudin.

Forced Degradation Studies

The following protocols are representative of forced degradation studies performed to identify potential degradation products of bivalirudin.

Workflow for a Typical Forced Degradation Study

-

Acidic Degradation: A solution of bivalirudin is treated with an acid (e.g., 0.1 M HCl) and incubated at a controlled temperature (e.g., 60°C) for a specified duration. Aliquots are taken at various time points, neutralized, and analyzed.

-

Basic Degradation: A solution of bivalirudin is treated with a base (e.g., 0.1 M NaOH) and incubated at a controlled temperature (e.g., 60°C). Aliquots are withdrawn, neutralized, and analyzed.

-

Oxidative Degradation: Bivalirudin solution is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Samples are analyzed at different time intervals.

-

Thermal Degradation: Solid this compound or a solution is subjected to elevated temperatures (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Bivalirudin solution or solid is exposed to a combination of UV and visible light in a photostability chamber.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A validated stability-indicating HPLC method is crucial for separating and quantifying bivalirudin from its degradation products and process-related impurities.

Table 2: Example of a Stability-Indicating HPLC Method for Bivalirudin and its Impurities

| Parameter | Condition | Reference |

| Column | C18, 4.6 mm x 250 mm, 5 µm | [5] |

| Mobile Phase A | Sodium dihydrogen phosphate buffer with triethylamine, pH adjusted to 3.52 with acetic acid | [5] |

| Mobile Phase B | Acetonitrile:Methanol (20:80, v/v) | [5] |

| Gradient Elution | A linear gradient from 38% to 80% Mobile Phase B over a specified time | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Column Temperature | 35°C | [5] |

| Detection | UV at 210 nm | [5] |

| Injection Volume | 5 µL | [4] |

| Diluent | Water:Acetonitrile (1:1, v/v) | [4] |

Logical Relationship for HPLC Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

LC-MS/MS is a powerful technique for the identification and structural characterization of degradation products.

Table 3: Example of LC-MS/MS Parameters for Bivalirudin Analysis

| Parameter | Condition | Reference |

| LC Column | 300SB-C18, 4.6 mm x 150 mm, 5 µm | [7] |

| Mobile Phase | 0.1% Formic acid:Methanol (45:55, v/v) | [7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [7] |

| MS/MS Transition | m/z 1091.0 → 650.4 for bivalirudin | [7] |

Summary and Conclusion

The stability of this compound is a multifaceted issue involving susceptibility to hydrolysis, isomerization, and proteolytic cleavage. The primary degradation products identified include [Asp9]-bivalirudin and D-Phe12-bivalirudin, along with other peptide fragments. The stability of bivalirudin in solution is significantly influenced by pH and temperature. Robust, validated stability-indicating HPLC methods are essential for monitoring the purity and degradation of bivalirudin in both bulk drug substance and finished pharmaceutical products. Further research into the complete structural elucidation of all degradation products formed under various stress conditions will continue to enhance the understanding of bivalirudin's stability profile and ensure the quality and safety of this vital anticoagulant.

References

- 1. HPLC Method for Analysis of Bivalirudin and Asp9 - bivalirudin on BIST A+ | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iosrjournals.org [iosrjournals.org]

- 5. CN110208419B - Method for detecting impurities in bivalirudin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of bivalirudin, a novel anticoagulant peptide, in human plasma by LC-MS/MS: Method development, validation and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Bivalirudin TFA: A Technical Guide for Thrombosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bivalirudin Trifluoroacetate (TFA), a synthetic 20-amino acid peptide analog of hirudin, is a potent and highly specific direct thrombin inhibitor. Its reversible binding to both the catalytic site and the anion-binding exosite 1 of thrombin makes it a valuable tool for in-vitro and in-vivo research in thrombotic disorders. This technical guide provides an in-depth overview of Bivalirudin TFA's mechanism of action, physicochemical properties, and detailed protocols for key experimental assays. Quantitative data is presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Physicochemical Properties and Formulation

This compound is a well-characterized peptide with defined physicochemical properties crucial for its handling and use in a research setting.

| Property | Value |

| Molecular Formula | C₉₈H₁₃₈N₂₄O₃₃ · xCF₃COOH |

| Molecular Weight | 2180.29 g/mol (free base) |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in water and aqueous buffers. |

| Storage and Stability | Store at -20°C. Reconstituted solutions should be used promptly or aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. |

| Formulation | Typically supplied as a lyophilized powder (trifluoroacetate salt). For in-vitro experiments, it is reconstituted in sterile water or a suitable buffer (e.g., PBS). |

Mechanism of Action

Bivalirudin exerts its anticoagulant effect through the direct and reversible inhibition of thrombin, a key serine protease in the coagulation cascade.

-

Dual Binding: Bivalirudin binds to two sites on the thrombin molecule:

-

The catalytic site , preventing thrombin from cleaving its substrates.

-

The anion-binding exosite 1 , which is crucial for fibrinogen recognition.[1]

-

-

Reversible Inhibition: The N-terminal region of bivalirudin, which binds to the active site, is slowly cleaved by thrombin. This cleavage converts bivalirudin into a less potent, competitive inhibitor, contributing to its predictable and relatively short duration of action.[2]

-

Inhibition of Thrombin-Mediated Processes: By inhibiting thrombin, bivalirudin effectively blocks:

Figure 1: Bivalirudin's Mechanism of Action.

Quantitative Efficacy Data

The anticoagulant and antiplatelet effects of this compound have been quantified in various in-vitro studies.

| Parameter | Value/Range | Assay/Method |

| Thrombin Inhibition (Ki) | 2.3 nM | Kinetic analysis |

| Effective Plasma Concentration (PCI) | 2.7 ± 0.5 µM | Clinical study during PCI |

| aPTT Prolongation | 1.5 to 2.5 times baseline at 0.25 - 1.25 µg/mL | Activated Partial Thromboplastin Time (aPTT) |

| Chromogenic Anti-IIa Assay Range | 0.3 to 6.0 µg/mL | BIOPHEN™ DTI |

| Clot-based dTT Assay Range | 0.3 to 5.0 µg/mL | HEMOCLOT™ Thrombin Inhibitors |

Experimental Protocols

Detailed methodologies for key in-vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.

Sample Preparation

For all in-vitro coagulation and platelet aggregation assays, this compound should be reconstituted in sterile, purified water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create a stock solution. Serial dilutions should be prepared in the same buffer to achieve the desired final concentrations for the experiments. It is crucial to use plastic or siliconized glassware to prevent contact activation of platelets and coagulation factors.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.

Principle: The clotting time of plasma is measured after the addition of a partial thromboplastin reagent (a source of phospholipids) and an activator (e.g., silica, kaolin, or ellagic acid), followed by recalcification.

Protocol:

-

Prepare Platelet-Poor Plasma (PPP): Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio). Centrifuge at 2000 x g for 15 minutes at room temperature. Carefully aspirate the supernatant (PPP) without disturbing the buffy coat.

-

Pre-warm Reagents: Pre-warm the aPTT reagent and 0.025 M calcium chloride (CaCl₂) solution to 37°C.

-

Incubation: In a test tube, mix 100 µL of PPP with 100 µL of the aPTT reagent. Incubate the mixture for 3-5 minutes at 37°C.

-

Initiate Clotting: Add 100 µL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start a stopwatch.

-

Measure Clotting Time: Record the time in seconds for a fibrin clot to form. This can be done manually by tilting the tube or using an automated coagulometer.

-

Testing Bivalirudin: To determine the effect of Bivalirudin, add a known concentration of the drug to the PPP and incubate for a specified time (e.g., 5-10 minutes) at 37°C before adding the aPTT reagent.

Figure 2: aPTT Experimental Workflow.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.

Principle: The clotting time of plasma is measured after the addition of a thromboplastin reagent (a source of tissue factor and phospholipids) and calcium.

Protocol:

-

Prepare PPP: Prepare PPP as described in the aPTT protocol.

-

Pre-warm Reagents: Pre-warm the PT reagent (containing thromboplastin and calcium) to 37°C.

-

Incubation: Pipette 100 µL of PPP into a test tube and incubate for 1-2 minutes at 37°C.

-

Initiate Clotting: Add 200 µL of the pre-warmed PT reagent to the PPP and simultaneously start a stopwatch.

-

Measure Clotting Time: Record the time in seconds for a fibrin clot to form.

-

Testing Bivalirudin: Add a known concentration of Bivalirudin to the PPP and incubate prior to adding the PT reagent.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold standard for assessing platelet function.

Principle: The aggregation of platelets in platelet-rich plasma (PRP) is measured by the change in light transmission as platelets clump together in response to an agonist.

Protocol:

-

Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Collect whole blood into a 3.2% sodium citrate tube. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.

-

Adjust Platelet Count: Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

-

Instrument Setup: Calibrate the aggregometer using PRP (0% transmission) and PPP (100% transmission).

-

Incubation: Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C for a few minutes to equilibrate.

-

Testing Bivalirudin: Add the desired concentration of this compound to the PRP and incubate for a specified time (e.g., 5-10 minutes).

-

Induce Aggregation: Add a platelet agonist (e.g., thrombin, ADP, collagen, or a PAR-activating peptide like SFLLRN) to the PRP and record the change in light transmission over time (typically 5-10 minutes).

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Figure 3: Platelet Aggregation Experimental Workflow.

Chromogenic Anti-IIa Assay

This assay provides a quantitative measure of bivalirudin concentration.

Principle: A known amount of thrombin is added to the plasma sample containing bivalirudin. The residual thrombin activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored product that is quantified spectrophotometrically. The amount of color produced is inversely proportional to the bivalirudin concentration.

Protocol:

-

Prepare PPP: Prepare PPP as described in the aPTT protocol.

-

Sample Dilution: Dilute the PPP sample with the assay buffer.

-

Incubation with Thrombin: Add a standardized amount of human thrombin to the diluted plasma and incubate for a specific time at 37°C.

-

Addition of Chromogenic Substrate: Add the chromogenic substrate specific for thrombin to the mixture.

-

Measure Absorbance: Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a spectrophotometer or a microplate reader.

-

Quantification: Determine the bivalirudin concentration by comparing the results to a standard curve generated with known concentrations of this compound.

Troubleshooting and Considerations

-

Pre-analytical Variables: Proper sample collection and handling are critical to avoid spurious results. Ensure correct blood-to-anticoagulant ratios and minimize platelet activation during sample processing.

-

Reagent Variability: Different commercial reagents for aPTT and PT can have varying sensitivities to direct thrombin inhibitors. It is essential to validate the chosen reagent and establish a baseline.

-

Interfering Substances: The presence of other anticoagulants or certain medical conditions can affect coagulation assay results.

-

Dose-Response Curves: For accurate assessment of bivalirudin's potency, it is recommended to generate a full dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the mechanisms of thrombosis and evaluating novel antithrombotic strategies. Its well-defined mechanism of action and predictable pharmacokinetics make it a reliable inhibitor of thrombin. By utilizing the detailed experimental protocols and understanding the quantitative parameters outlined in this guide, researchers can effectively employ this compound in their studies of thrombotic disorders.

References

- 1. Direct Thrombin Inhibitor Resistance and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlas-medical.com [atlas-medical.com]

- 4. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Bivalirudin TFA: A Technical Guide to its Antiviral and Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bivalirudin, a direct thrombin inhibitor, is well-established as an anticoagulant. Emerging evidence, however, suggests that its therapeutic potential may extend to antiviral and anti-inflammatory applications. This technical guide provides an in-depth analysis of the current understanding of Bivalirudin TFA's effects beyond hemostasis. It consolidates quantitative data from preclinical and clinical studies, details experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the broader therapeutic applications of this compound.

Anti-inflammatory Effects of this compound

Bivalirudin's anti-inflammatory properties are intrinsically linked to its primary mechanism of action: the direct inhibition of thrombin. Thrombin, a key enzyme in the coagulation cascade, is also a potent activator of inflammatory signaling pathways, primarily through the activation of Protease-Activated Receptors (PARs) on various cell types, including platelets and endothelial cells. By inhibiting thrombin, bivalirudin can attenuate these inflammatory responses.

Quantitative Data on Anti-inflammatory Markers

Clinical studies comparing bivalirudin with heparin have provided quantitative insights into its effects on key inflammatory markers.

| Inflammatory Marker | Study Population | Bivalirudin Effect | Comparator (Heparin) | Time Point | p-value | Citation |

| hs-CRP (mg/L) | Patients undergoing elective PCI | Lower concentration | Higher concentration | 30 days post-PCI | P=0.002 | [1] |

| hs-CRP | Patients with acute myocardial infarction | 30% decrease | Similar decrease | 7 days post-operation | P > 0.05 (between groups) | [2][3] |

| IL-6 | Patients undergoing elective PCI | Similar increase | Similar increase | 1 day post-PCI | Not significant | [1] |

| Neutrophil-Lymphocyte Ratio (NLR) | Patients with acute myocardial infarction | 25% decrease | Similar decrease | 7 days post-operation | P > 0.05 (between groups) | [2][3] |

| IL-10 | Patients with acute myocardial infarction | 20% increase | Similar increase | 7 days post-operation | P > 0.05 (between groups) | [2][3] |

Note: While some studies show comparable anti-inflammatory effects between bivalirudin and heparin in the acute phase, the significant reduction in hs-CRP at 30 days in the bivalirudin group suggests a more sustained anti-inflammatory benefit.[1]

Experimental Protocols

1.2.1. Clinical Trial in Elective Percutaneous Coronary Intervention (PCI)

-

Objective: To compare the effects of bivalirudin with unfractionated heparin plus eptifibatide on inflammation and thrombin generation in patients undergoing elective PCI.[1]

-

Study Population: 63 patients treated with aspirin and clopidogrel.[1]

-

Randomization: Patients were randomized to either bivalirudin (n=34) or unfractionated heparin plus eptifibatide (n=29).[1]

-

Blood Sampling: Blood samples were collected to measure fibrinopeptide A, prothrombin fragment 1+2, soluble CD40 ligand, interleukin 1 receptor antagonist, interleukin 6, and high sensitivity C-reactive protein.[1]

-

Data Analysis: Concentrations of inflammatory markers were compared between the two groups at baseline, 10 minutes, and 1 day post-PCI. A subset of patients (n=12 in each group) had blood drawn 30 days after the procedure.[1]

1.2.2. Clinical Trial in Acute Myocardial Infarction (AMI)

-

Objective: To evaluate and compare the efficacy, bleeding events, and inflammation levels of bivalirudin versus ordinary heparin in patients with AMI undergoing PCI.[2][3]

-

Study Population: 120 AMI patients.[3]

-

Randomization: Patients were randomly allocated to a control group (ordinary heparin) or an observation group (bivalirudin).[3]

-

Measurements: Coagulation indices (prothrombin time, activated partial thromboplastin time) and inflammatory markers (C-reactive protein, interleukin-6, NLR, IL-10) were measured.[2][3]

-

Endpoints: Incidence of bleeding events and major adverse cardiovascular events (MACE) were recorded within 30 days post-PCI.[3]

Signaling Pathway: Thrombin-Mediated Inflammation

Thrombin's pro-inflammatory effects are largely mediated through the activation of PARs, which subsequently triggers the NF-κB signaling pathway, a central regulator of inflammation. Bivalirudin, by directly inhibiting thrombin, can interrupt this cascade.

Antiviral Effects of this compound

The evidence for bivalirudin's antiviral activity is currently centered on a preclinical study investigating its effects against Respiratory Syncytial Virus (RSV). The proposed mechanism is not a direct inhibition of viral replication but rather a modulation of the host's immune response to the infection.

Quantitative Data from an RSV Mouse Model

A study in neonatal C57BL/6 mice infected with RSV demonstrated significant antiviral and anti-inflammatory effects of bivalirudin treatment.

| Parameter | RSV-Infected Group | RSV-Infected + Bivalirudin Group | Effect of Bivalirudin | Citation |

| Viral Copy Numbers | Elevated | Normalized | Significant reduction | [4] |

| Cellular Infiltration in Lungs | Increased | Significantly reduced | Attenuation of immune cell influx | [4] |

| IL-5 | Increased | Significantly reduced | Reduction of pro-inflammatory cytokine | [4] |

| IL-6 | Increased | Significantly reduced | Reduction of pro-inflammatory cytokine | [4] |

| CXCL1 | Increased | Significantly reduced | Reduction of pro-inflammatory cytokine | [4] |

| D-dimer | Abnormal | Normalized | Improvement of clotting parameters | [4] |

| Soluble Thrombomodulin | Abnormal | Normalized | Improvement of clotting parameters | [4] |

| Nuclear Pyknosis in Pneumocytes | Present | Reversed | Reversal of histopathological changes | [4] |

Experimental Protocol: Neonatal Mouse Model of RSV Infection

-

Animal Model: Neonatal C57BL/6 mice.[4]

-

Virus: Respiratory Syncytial Virus (RSV).[4]

-

Treatment: Bivalirudin administered via intravenous injection at a dose of 2 mg/kg, given every other day for 2 weeks.[4]

-

Endpoints:

Proposed Antiviral Signaling Pathway

The precise antiviral mechanism of bivalirudin is not fully elucidated. The RSV study suggests that by reducing the inflammatory response and associated lung pathology, bivalirudin creates a less favorable environment for viral replication. This is likely an indirect effect mediated by the downregulation of pro-inflammatory signaling.

Conclusion and Future Directions

The available evidence strongly supports an anti-inflammatory role for this compound, which is primarily mediated through its direct inhibition of thrombin and subsequent dampening of the PAR-NF-κB signaling axis. This effect may contribute to its favorable safety profile in certain clinical settings.

The antiviral potential of bivalirudin is an emerging area of research, with promising preclinical data in the context of RSV infection. The mechanism appears to be indirect, stemming from the modulation of the host's inflammatory response. Further research is warranted to:

-

Elucidate the precise molecular mechanisms underlying bivalirudin's anti-inflammatory effects, including its direct impact on NF-κB activation in different cell types.

-

Investigate the potential antiviral activity of bivalirudin against a broader range of viruses, both in vitro and in vivo.

-

Conduct clinical trials to evaluate the therapeutic efficacy of bivalirudin in viral infections where inflammation and coagulopathy are key features of the pathology.

This technical guide provides a foundation for these future investigations, which could potentially expand the therapeutic applications of this compound beyond its current indications.

References

- 1. Thrombin activates NF-kappa B through thrombin receptor and results in proliferation of vascular smooth muscle cells: role of thrombin in atherosclerosis and restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombin-dependent NF-κB Activation and Monocyte/Endothelial Adhesion Are Mediated by the CARMA3·Bcl10·MALT1 Signalosome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Evolution of a Thrombin Inhibitor: A Technical Guide to the Discovery and Development of Bivalirudin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the journey of Bivalirudin, a direct thrombin inhibitor, from its conceptualization as a synthetic analog of hirudin to its establishment as a critical tool in anticoagulation therapy. We delve into the core scientific principles that underpin its mechanism of action, the quantitative data that define its pharmacological profile, and the detailed experimental methodologies that were pivotal in its development and clinical validation.

From Leech Saliva to Rational Drug Design: The Genesis of Bivalirudin

The story of Bivalirudin begins with its natural predecessor, hirudin, a potent anticoagulant peptide found in the saliva of the medicinal leech, Hirudo medicinalis. The therapeutic potential of hirudin has been recognized since 1884.[1][2][3][4][5] However, challenges such as immunogenicity and a primary reliance on renal clearance for elimination spurred the development of synthetic analogs.[6] Bivalirudin emerged from this endeavor as a rationally designed 20-amino acid polypeptide that retains the high affinity and specificity for thrombin characteristic of hirudin, while offering a more favorable pharmacokinetic and pharmacodynamic profile.[7]

Bivalirudin's design incorporates a bivalent binding mechanism. Its N-terminal sequence, D-Phe-Pro-Arg-Pro, engages with the active catalytic site of thrombin, while its C-terminal dodecapeptide binds to the anion-binding exosite 1, which is crucial for substrate recognition.[6] This dual interaction confers high specificity and potent inhibition of both circulating and clot-bound thrombin. A key innovation in Bivalirudin's design is the inclusion of a thrombin-cleavable Arg-Pro bond within the N-terminal sequence. This allows for the eventual cleavage of Bivalirudin by thrombin, leading to a reversible inhibition and a shorter duration of action compared to the nearly irreversible binding of hirudin.[8]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data that characterize the pharmacological profiles of Bivalirudin and its natural counterpart, hirudin.

Table 1: Comparative Binding Affinity and Thrombin Inhibition

| Compound | Thrombin Inhibition Constant (Ki) | Binding Characteristics |

| Bivalirudin | 175.1 ± 65.4 nM[1] | Bivalent, reversible[8] |

| Recombinant Hirudin | 0.323 ± 0.144 nM[1] | Bivalent, nearly irreversible[9] |

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Bivalirudin | Hirudin (Lepirudin) |

| Half-life (t½) | ~25 minutes (normal renal function)[10][11] | 0.8 to 1.7 hours[12] |

| Volume of Distribution (Vd) | 0.1 L/kg[13] | 12.9 L[14] |

| Clearance (CL) | 3.4 mL/min/kg (normal renal function)[11] | Primarily renal[6] |

| Protein Binding | Does not bind to plasma proteins (other than thrombin)[10][11] | - |

| Metabolism | 80% proteolytic cleavage, 20% renal excretion[13] | Primarily renal excretion[6] |

Key Experimental Protocols

The development and clinical use of Bivalirudin rely on a suite of standardized assays to quantify its anticoagulant effect. Below are detailed methodologies for the principal assays.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay is a common method for monitoring Bivalirudin's effect on the intrinsic coagulation pathway. The target therapeutic range is typically 1.5 to 2.5 times the patient's baseline value.[15]

Protocol:

-

Sample Collection and Preparation:

-

Collect venous blood into a tube containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio).[16]

-

Centrifuge the sample at 2,500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[16]

-

Testing should be performed within 2-4 hours of collection. If delayed, plasma should be separated and can be stored frozen at ≤ -20°C.[16]

-

-

Assay Procedure (Manual Method):

-

Pre-warm the aPTT reagent (containing a contact activator like silica or kaolin, and a phospholipid substitute) and 0.025 M calcium chloride solution to 37°C.[11][16]

-

Pipette 50 µL of patient PPP into a test tube.[14]

-

Add 50 µL of the pre-warmed aPTT reagent to the test tube.[14]

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for the activation of contact factors.[11][17][18]

-

Rapidly add 50 µL of the pre-warmed calcium chloride solution to the tube and simultaneously start a timer.[14][16]

-

Gently tilt the tube back and forth and observe for the formation of a fibrin clot.[17]

-

Stop the timer at the first sign of clot formation and record the time in seconds.[17]

-

Activated Clotting Time (ACT) Assay

The ACT is a point-of-care whole blood clotting test used to monitor high-dose anticoagulant therapy, particularly during invasive procedures.

Protocol:

-

Sample Collection:

-

Assay Procedure (Automated Device):

-

Immediately place the tube/cartridge into the ACT measurement device.

-

The device maintains the sample at 37°C and automatically detects the formation of a clot.[19]

-

The time from the start of the test to clot detection is reported in seconds.[21]

-

A baseline ACT is typically measured before Bivalirudin administration. A target ACT of 2.5 times the baseline or around 400 seconds is often aimed for during procedures like cardiopulmonary bypass.[3]

-

Ecarin Clotting Time (ECT) Assay

The ECT is a more specific assay for monitoring direct thrombin inhibitors as it is not affected by heparin. Ecarin, a prothrombin activator from the venom of the saw-scaled viper, converts prothrombin to meizothrombin, which is then inhibited by Bivalirudin.[6][13][22][23]

Protocol:

-

Sample Collection and Preparation:

-

Follow the same procedure as for the aPTT assay to obtain platelet-poor plasma.

-

-

Assay Procedure:

-

Pre-warm the plasma sample and ecarin reagent (containing a standardized amount of ecarin) to 37°C.

-

Add a defined volume of the ecarin reagent to the plasma sample.[24]

-

The time to fibrin clot formation is measured, which is directly proportional to the concentration of the direct thrombin inhibitor.[6]

-

Chromogenic Anti-IIa Assay

This assay provides a quantitative measurement of Bivalirudin concentration by measuring its inhibition of a known amount of thrombin.

Protocol:

-

Sample Collection and Preparation:

-

Follow the same procedure as for the aPTT assay to obtain platelet-poor plasma.

-

-

Assay Procedure (Automated Method):

-

Patient plasma is diluted and incubated with a known, excess amount of human thrombin (Factor IIa).[25]

-

A chromogenic substrate, which is a peptide that mimics the cleavage site of fibrinogen and is linked to a colorimetric reporter molecule (p-nitroaniline), is added.[25]

-

The residual, uninhibited thrombin cleaves the chromogenic substrate, releasing the colored compound.

-

The rate of color development is measured spectrophotometrically and is inversely proportional to the concentration of Bivalirudin in the sample.[25]

-

Synthesis and Purification of Bivalirudin

Bivalirudin is a synthetic peptide, and its production is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by purification.

Solid-Phase Peptide Synthesis (SPPS)

Workflow:

-

Resin Preparation: The synthesis begins with an insoluble polymer resin, typically a Wang or 2-chlorotrityl resin, to which the C-terminal amino acid (Leucine) is attached.[26][27][28]

-

Deprotection: The N-terminus of the attached amino acid is protected by a temporary protecting group, most commonly Fluorenylmethyloxycarbonyl (Fmoc). This group is removed by treatment with a mild base, such as piperidine in dimethylformamide (DMF), to expose the free amine for the next coupling step.[26][29]

-